(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
Description
This compound is a brominated pyrazolo[1,5-a]pyrazine derivative with a tert-butyl carbamate group at position 5 and a methyl substituent at position 4. Its molecular formula is C₁₁H₁₆BrN₃O₂, with a molecular weight of 302.17 g/mol . The stereochemistry at position 6 (R-configuration) and the bromine atom at position 3 make it a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors or allosteric modulators . The tert-butyl group enhances stability during synthetic steps, while the bromine enables further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
tert-butyl (6R)-3-bromo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O2/c1-8-6-16-10(9(13)5-14-16)7-15(8)11(17)18-12(2,3)4/h5,8H,6-7H2,1-4H3/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKJZWMKFYFGHC-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(=C(C=N2)Br)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN2C(=C(C=N2)Br)CN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120085 | |
| Record name | 1,1-Dimethylethyl (6R)-3-bromo-6,7-dihydro-6-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639881-14-3 | |
| Record name | 1,1-Dimethylethyl (6R)-3-bromo-6,7-dihydro-6-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1639881-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (6R)-3-bromo-6,7-dihydro-6-methylpyrazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds, such as the 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one derivatives, have been investigated as potential positive allosteric modulators of the mglu5 receptor. The mGlu5 receptor plays a crucial role in the central nervous system and is involved in various neurological disorders, including schizophrenia.
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Based on its structural similarity to other pyrazolo[1,5-a]pyrazine derivatives, it may interact with its target receptor (such as mglu5) in a positive allosteric manner. This means it could enhance the receptor’s response to its natural ligand, leading to increased receptor activity.
Biochemical Pathways
If it acts as a positive allosteric modulator of the mglu5 receptor, it could potentially influence glutamatergic signaling pathways. These pathways play a key role in synaptic plasticity, learning, and memory.
Biological Activity
(R)-tert-Butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrazine class, which is known for various pharmacological properties. Its molecular formula is and it has a molecular weight of approximately 316.19 g/mol.
- CAS Number : 1639881-14-3
- Molecular Weight : 316.19 g/mol
- Purity : Typically around 97%
- IUPAC Name : tert-butyl (6R)-3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate
Anticancer Properties
Recent studies have highlighted the anticancer potential of (R)-tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate. It has been shown to exhibit significant inhibitory activity against various cancer cell lines.
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit the proliferation of human tumor cell lines such as HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma). The IC50 values for these cell lines are reported to be in the low micromolar range, indicating potent antiproliferative effects.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.55 |
| HCT116 | 0.87 |
| A375 | 1.46 |
The mechanism by which (R)-tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate exerts its anticancer effects appears to involve the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival. Notably, it has been identified as a potent inhibitor of the VEGFR-2 kinase, which plays a crucial role in angiogenesis.
Other Biological Activities
In addition to its anticancer properties, this compound may also exhibit other biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties against certain bacterial strains.
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of compounds related to the pyrazolo[1,5-a]pyrazine scaffold. For instance:
- Study on Antitumor Activity : A study published in a peer-reviewed journal reported that derivatives of pyrazolo[1,5-a]pyrazines showed promising antitumor activity in xenograft models. The study highlighted how (R)-tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate could significantly reduce tumor growth rates in animal models when administered orally.
- Structure-Activity Relationship Analysis : Another research article analyzed various derivatives of this compound to determine how modifications affected biological activity. The findings indicated that the bromine substitution at the 3-position was critical for enhancing potency against specific cancer cell lines.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and properties of analogous compounds:
Key Differences and Implications
Bromine position: Bromine at position 3 (target compound) vs. position 2 () alters regioselectivity in Suzuki couplings or nucleophilic substitutions .
Synthetic Accessibility :
- Bromination with N-Bromosuccinimide (NBS) in dichloromethane (DCM) is a common method for introducing bromine at position 3 .
- The tert-butyl carbamate group is stable under acidic conditions, enabling selective deprotection in multi-step syntheses .
Biological Relevance: Fluorophenyl and cyano derivatives () show enhanced binding to kinase targets but may require formulation optimization due to poor aqueous solubility . The 6-isopropyl analog () demonstrates how bulkier substituents can modulate metabolic stability, a critical factor in drug design .
Physicochemical Properties :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (R)-tert-butyl 3-bromo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?
- Methodological Answer : The compound can be synthesized via sequential Boc protection and bromination. For example:
- Step 1 : Boc protection of the pyrazolo-pyrazine precursor using diisopropylethylamine (DIPEA) and Boc anhydride in dichloromethane (DCM), followed by purification via silica gel column chromatography (10–75% ethyl acetate/heptane gradient) .
- Step 2 : Regioselective bromination at the 3-position using N-bromosuccinimide (NBS) in DCM, achieving >90% yield after column chromatography (10–60% ethyl acetate/heptane) .
- Critical Data :
| Step | Reagents/Conditions | Yield | Purity (Method) |
|---|---|---|---|
| Boc Protection | DIPEA, Boc₂O, DCM, RT, 24h | 95% | Column chromatography |
| Bromination | NBS, DCM, RT, 24h | >90% | Column chromatography |
Q. How can the stereochemical integrity of the (R)-configuration at the 6-methyl position be preserved during synthesis?
- Methodological Answer : Use chiral precursors or asymmetric catalysis to ensure retention of the (R)-configuration. For example, starting with enantiomerically pure (R)-6-isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine ensures no racemization during Boc protection or bromination steps under mild conditions (room temperature, non-acidic solvents) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm regioselective bromination (e.g., absence of diastereomers) and Boc group integrity .
- UPLC-MS : For molecular ion confirmation (e.g., m/z = 266 [M+H]⁺ for intermediates) .
- Chiral HPLC : To verify enantiopurity of the (R)-configuration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve bromination regioselectivity and yield?
- Methodological Answer :
- Statistical Design : Use Bayesian optimization or factorial design to screen variables (solvent polarity, temperature, NBS equivalents). For instance, DCM as a solvent minimizes side reactions compared to polar solvents .
- Kinetic Monitoring : Track reaction progress via in-situ IR or LC-MS to identify optimal quenching times .
Q. What strategies mitigate diastereomer formation during Boc deprotection in downstream functionalization?
- Methodological Answer :
- Acid Selection : Use trifluoroacetic acid (TFA) in DCM for controlled deprotection, as harsh conditions (e.g., HCl gas) may protonate chiral centers .
- Workup : Neutralize with saturated NaHCO₃ immediately post-deprotection to prevent epimerization .
- Case Study : In , TFA-mediated deprotection of a related Boc-protected pyrazine preserved stereochemistry with 94% yield.
Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer :
- DFT Calculations : Model the bromine’s electronic environment to predict coupling rates. The 3-bromo group’s position adjacent to the pyrazine ring may enhance electrophilicity .
- Solvent Effects : Simulate polar aprotic solvents (e.g., DMF) to stabilize transition states in Pd-catalyzed reactions .
Q. What are the challenges in scaling up purification while maintaining enantiomeric excess?
- Methodological Answer :
- Crystallization : Use solvent mixtures (e.g., DCM/hexane) for recrystallization, as in , which achieved >99% purity via triple saturation.
- Continuous Chromatography : Implement simulated moving bed (SMB) systems for large-scale enantiomer separation .
Data Contradiction Analysis
Q. Discrepancies in bromination yields reported in similar systems: How to resolve?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
